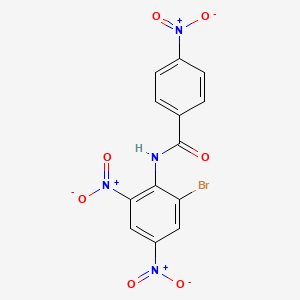![molecular formula C20H26ClF3N6O B10907952 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10907952.png)
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-ETHANONE involves multiple steps, starting with the preparation of the pyrazole ring. The synthetic route typically includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the chloro, cyclopropyl, and trifluoromethyl groups onto the pyrazole ring.
Coupling reactions: Attachment of the piperazine moiety to the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen substitution reactions can occur, where the chloro group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-ETHANONE is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups on the pyrazole ring. Similar compounds include:
4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Lacks the cyclopropyl and piperazine groups.
5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Lacks the chloro and piperazine groups.
1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-ETHANONE: Lacks the pyrazole ring substitutions.
Properties
Molecular Formula |
C20H26ClF3N6O |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H26ClF3N6O/c1-3-29-13(2)15(10-25-29)11-27-6-8-28(9-7-27)16(31)12-30-18(14-4-5-14)17(21)19(26-30)20(22,23)24/h10,14H,3-9,11-12H2,1-2H3 |
InChI Key |
JLETZHQUFINRPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)CN3C(=C(C(=N3)C(F)(F)F)Cl)C4CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10907873.png)
![1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B10907878.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B10907884.png)
![2-(1,3-benzoxazol-2-yl)-4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B10907888.png)
![N,N-dicyclohexyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10907896.png)
![N'-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide](/img/structure/B10907902.png)


![1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium](/img/structure/B10907913.png)

![3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B10907930.png)
![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10907933.png)
![N-(2-chloro-5-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10907944.png)
![ethyl 4-cyano-3-methyl-5-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate](/img/structure/B10907956.png)
